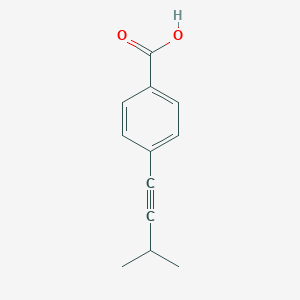

4-(3-Methylbut-1-yn-1-yl)benzoicacid

Description

Significance of Benzoic Acid Derivatives in Contemporary Organic Synthesis

Benzoic acid and its derivatives are fundamental building blocks in the landscape of organic chemistry. nih.gov The carboxylic acid group is a versatile functional handle, enabling reactions such as esterification, amidation, and conversion to more reactive acyl halides. mdpi.com These transformations are pivotal in the synthesis of a vast array of organic compounds.

Benzoic acid derivatives are prevalent in pharmaceuticals, agrochemicals, and materials science. Their presence in numerous drug molecules underscores their importance in medicinal chemistry. nih.gov Furthermore, the aromatic ring of benzoic acid can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can modulate the molecule's biological activity and physical properties. The ability to modify both the carboxyl group and the aromatic ring provides chemists with a powerful platform for designing and synthesizing new molecules with tailored functions.

Overview of Alkyne Functional Group Utility in Chemical Transformations

The alkyne functional group, characterized by a carbon-carbon triple bond, is a cornerstone of modern synthetic chemistry due to its high reactivity and linear geometry. msu.edu Alkynes participate in a wide range of chemical transformations, making them valuable intermediates in the synthesis of complex molecules. researchgate.netrsc.org

Key reactions involving alkynes include:

Addition Reactions : Alkynes readily undergo the addition of various reagents across the triple bond, including hydrogen (hydrogenation), halogens, and hydrogen halides. msu.edu

Cycloaddition Reactions : They are excellent substrates in cycloaddition reactions, most notably the Diels-Alder reaction (as a dienophile) and various metal-catalyzed [2+2+2] cycloadditions.

Coupling Reactions : Terminal alkynes, in particular, are crucial components in powerful carbon-carbon bond-forming reactions such as the Sonogashira, Glaser, and Hay couplings. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is one of the most efficient methods for constructing arylalkynes and conjugated enynes. wikipedia.orglibretexts.orgbeilstein-journals.org

Acidity of Terminal Alkynes : The proton on a terminal alkyne is significantly more acidic than those on alkanes or alkenes, allowing for its removal by a strong base to form a potent acetylide nucleophile. libretexts.org

This diverse reactivity makes the alkyne group a versatile tool for constructing molecular complexity.

Structural Features and Nomenclatural Specificity of 4-(3-Methylbut-1-yn-1-yl)benzoic acid

The structure of 4-(3-Methylbut-1-yn-1-yl)benzoic acid is defined by a benzoic acid molecule substituted at the para (4th) position of the benzene (B151609) ring with a 3-methylbut-1-yn-1-yl group.

Key Structural Components:

Benzoic Acid Core : A benzene ring attached to a carboxylic acid group (-COOH).

Alkyne Linker : A carbon-carbon triple bond directly connected to the benzene ring at position 1 of the alkyne chain.

Isopropyl Terminus : A branched isopropyl group, (CH₃)₂CH-, is attached to the other end of the alkyne, making it an internal alkyne.

The IUPAC name, 4-(3-Methylbut-1-yn-1-yl)benzoic acid , precisely describes this arrangement:

"benzoic acid" indicates the primary functional group and aromatic ring.

"4-" specifies that the substituent is attached to the fourth carbon of the benzene ring, opposite the carboxylic acid.

"(3-Methylbut-1-yn-1-yl)" describes the substituent itself:

"but-" indicates a four-carbon chain.

"-1-yn-" places the triple bond starting at the first carbon of this chain.

"-1-yl" signifies that the substituent is attached to the benzoic acid via this first carbon.

"3-Methyl" indicates a methyl group attached to the third carbon of the butyne chain.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 4-(3-Methylbut-1-yn-1-yl)benzoic acid |

| CAS Number | 2503374-11-4 bldpharm.com |

| Molecular Formula | C₁₂H₁₂O₂ |

| Structure | A benzoic acid core with a -C≡C-CH(CH₃)₂ group at the para position. |

Current State of Research and Identified Knowledge Gaps for Alkyne-Substituted Benzoic Acids

While benzoic acid derivatives and alkynes are individually well-studied, the specific compound 4-(3-Methylbut-1-yn-1-yl)benzoic acid is not extensively documented in publicly available scientific literature. Its existence is confirmed by chemical suppliers, but detailed research on its synthesis, properties, and applications is sparse. bldpharm.com

The primary synthetic route to this class of compounds would likely involve a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. wikipedia.org This would typically involve reacting a 4-halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid) with the terminal alkyne, 3-methyl-1-butyne.

The major knowledge gaps for 4-(3-Methylbut-1-yn-1-yl)benzoic acid include:

Optimized Synthesis : While a synthetic route can be proposed, detailed studies on reaction conditions, catalyst systems, and yields are not readily available.

Physicochemical Properties : Experimental data on properties such as melting point, solubility, and spectral characteristics (NMR, IR, MS) are not published in peer-reviewed journals.

Reactivity and Applications : There is a lack of research exploring the specific reactivity of this molecule or its potential applications in areas like materials science (e.g., as a monomer for polymers) or medicinal chemistry (e.g., as a building block for bioactive compounds).

The presence of the bulky isopropyl group could offer interesting steric effects in polymerization or molecular recognition studies, while the rigid alkyne linker is a common feature in liquid crystals and other advanced materials. The lack of data highlights an opportunity for future research to explore the synthesis and characteristics of this and related sterically hindered alkyne-substituted benzoic acids.

Structure

3D Structure

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

4-(3-methylbut-1-ynyl)benzoic acid |

InChI |

InChI=1S/C12H12O2/c1-9(2)3-4-10-5-7-11(8-6-10)12(13)14/h5-9H,1-2H3,(H,13,14) |

InChI Key |

SHBBPOGPGNITHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C#CC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Methylbut 1 Yn 1 Yl Benzoicacid and Analogous Structures

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metals have proven indispensable in the synthesis of complex organic molecules. Their unique electronic properties facilitate a range of transformations, including C-H activation, cross-coupling, and annulation reactions, which are central to the construction of 4-alkynylbenzoic acids.

C-H Activation Strategies for Alkyne Functionalization

Direct C-H activation is an atom-economical approach that avoids the pre-functionalization of starting materials. In the context of synthesizing 4-alkynylbenzoic acid analogs, this strategy involves the direct coupling of a C-H bond on the benzene (B151609) ring of benzoic acid with a terminal alkyne. The carboxylate group itself can act as a directing group, guiding the metal catalyst to the ortho C-H bond.

Various transition metals, including cobalt, have been employed for this purpose. For instance, cobalt-catalyzed, carboxylate-directed functionalization of arene C-H bonds allows for the coupling of benzoic acids with alkynes to yield cyclic products. nih.gov These reactions typically proceed in the presence of a cobalt(II) catalyst, a co-oxidant, and an oxygen atmosphere. nih.gov While this method often leads to annulated products rather than the simple alkynylated benzoic acid, it showcases the potential of C-H activation. The regioselectivity is a key advantage, with the directing group ensuring functionalization at a specific C-H bond. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for forming C-C bonds. The Sonogashira coupling, in particular, is a premier method for the synthesis of 4-(3-methylbut-1-yn-1-yl)benzoic acid. This reaction involves the coupling of an aryl halide (or triflate) with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org

For the synthesis of the target molecule, this would typically involve the reaction of a 4-halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid) with 3-methyl-1-butyne. The reaction is generally catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgbeilstein-journals.org The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.orgbeilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|---|

| 4-Iodobenzoic acid | 3-Methyl-1-butyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 4-(3-Methylbut-1-yn-1-yl)benzoic acid | wikipedia.org |

| 4-Bromobenzoic acid | 3-Methyl-1-butyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 4-(3-Methylbut-1-yn-1-yl)benzoic acid | beilstein-journals.org |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene (B28343) | Bis(4-bromophenyl)acetylene | wikipedia.org |

Rhodium-Catalyzed Oxidative Annulation and Hydroarylation Methodologies

Rhodium catalysts are highly effective in mediating oxidative C-H functionalization and annulation reactions between benzoic acids and alkynes. nih.govacs.org These reactions, often catalyzed by Rh(III) complexes like [Cp*RhCl₂]₂, can lead to the formation of isocoumarin (B1212949) derivatives through a [4+2] annulation process. nih.govacs.orgacs.org The reaction proceeds via ortho-C-H activation of the benzoic acid, directed by the carboxylate group, followed by alkyne insertion and reductive elimination. daneshyari.com

While these annulation reactions produce heterocyclic structures rather than the direct alkynylated benzoic acid, they represent a powerful application of rhodium catalysis in functionalizing benzoic acids with alkynes. researchgate.net The choice of oxidant, such as Cu(OAc)₂ or Ag₂CO₃, is often crucial for the catalytic cycle. acs.org Furthermore, rhodium catalysts can also promote the selective anti-Markovnikov addition of carboxylic acids to terminal alkynes, yielding valuable Z-enol esters. organic-chemistry.org

Table 2: Rhodium-Catalyzed Reactions of Benzoic Acids and Alkynes

| Benzoic Acid Derivative | Alkyne | Catalyst | Oxidant | Product Type | Ref |

|---|---|---|---|---|---|

| Benzoic Acid | Diphenylacetylene | [Cp*RhCl₂]₂ | Cu(OAc)₂·H₂O | Isocoumarin | acs.org |

| 3-Methoxybenzoic acid | Diphenylacetylene | [Cp*RhCl₂]₂ | AgOAc | Isocoumarin | mdpi.com |

| Acrylic Acid Derivative | Phenylacetylene (B144264) | [Cp*RhCl₂]₂ | Ag₂CO₃ | Bicyclic pyran-2-one | nih.govacs.org |

| Benzoic Acid | 1-Octyne | [(COD)RhCl]₂ / Ligand | - | Z-enol ester | organic-chemistry.org |

Ruthenium-Catalyzed Cycloaddition and C-H Activation Routes

Ruthenium complexes have emerged as versatile catalysts for C-H bond activation and alkyne annulations. nih.govacs.org Carboxylate-assisted C-H ruthenation is a key step in these transformations, enabling the synthesis of various heterocyclic compounds like isoquinolones and α-pyrones from benzoic acids and alkynes. nih.govacs.org These oxidative annulations often utilize a copper(II) salt as an oxidant. nih.gov Notably, some ruthenium(II) systems can operate under an ambient atmosphere of air, using molecular oxygen as the terminal oxidant, which represents a more sustainable approach. lookchem.comsemanticscholar.org

In addition to annulations, ruthenium catalysts are also highly effective for azide-alkyne cycloadditions (RuAAC). organic-chemistry.orgnih.govfigshare.com This reaction typically yields 1,5-disubstituted 1,2,3-triazoles, a different regioisomer compared to the more common copper-catalyzed reaction. organic-chemistry.org While not directly producing alkynylated benzoic acids, this methodology highlights the diverse reactivity of alkynes under ruthenium catalysis.

Table 3: Ruthenium-Catalyzed C-H Activation/Annulation

| Substrate | Alkyne | Catalyst | Oxidant | Product Type | Ref |

|---|---|---|---|---|---|

| 2-Methylbenzoic acid | Diphenylacetylene | [Ru(p-cymene)Cl₂]₂ | O₂ | Isocoumarin | lookchem.com |

| N-Arylbenzamide | Diphenylacetylene | [Ru(p-cymene)Cl₂]₂ | Cu(OAc)₂·H₂O | Isoquinolone | acs.org |

| Phenyl Azide (B81097) | Phenylacetylene | Cp*RuCl(PPh₃)₂ | - | 1,5-Diphenyl-1,2,3-triazole | nih.gov |

Iridium-Mediated Oxidative Coupling Protocols

Iridium complexes, particularly Cp*Ir(III) catalysts, can mediate the oxidative coupling of benzoic acids with alkynes. acs.orgacs.org Similar to rhodium catalysis, these reactions can produce isocoumarins or, under different conditions, naphthalene (B1677914) derivatives via a 1:2 coupling accompanied by decarboxylation. acs.org An oxidant, such as silver acetate (B1210297) (AgOAc) or silver carbonate (Ag₂CO₃), is required to facilitate the catalytic cycle. acs.orgacs.org Studies have shown that alkyl-substituted alkynes are often more reactive than aryl-substituted ones in these iridium-catalyzed systems. acs.orgfigshare.com More recently, electrochemical methods have been developed for iridium-catalyzed annulations, offering a sustainable alternative to chemical oxidants. rsc.orgresearchgate.net

Osmium-Electrocatalyzed Alkyne Annulations

Osmium catalysis for C-H activation and alkyne functionalization is a more recent development. Osmium(II) complexes, in combination with an acid co-catalyst, can enable the redox-neutral [4+2] annulation of N-methoxybenzamides with alkynes to form isoquinolones. nih.gov A significant advancement in this area is the use of osmium in electrocatalytic systems. Osmaelectro-catalyzed C-H activation provides an expedient route to isocoumarins from benzoic acids and alkynes. rsc.org This approach leverages electricity to drive the catalytic cycle, avoiding the need for stoichiometric chemical oxidants and enhancing the sustainability of the process. rsc.org

Multistep Preparative Routes and Precursor Synthesis

Multistep syntheses are fundamental for constructing the target molecule from simpler, commercially available starting materials. libretexts.org These routes typically involve the preparation of key precursors, such as a functionalized benzoic acid, followed by the introduction of the alkyne component.

The most prevalent and effective method for creating the C(sp²)-C(sp) bond necessary for these structures is the Sonogashira cross-coupling reaction. libretexts.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of 4-(3-methylbut-1-yn-1-yl)benzoic acid, the strategy involves coupling a 4-halobenzoic acid derivative (typically an iodide or bromide) with 3-methyl-1-butyne.

The reaction is generally catalyzed by a palladium(0) complex and a copper(I) co-catalyst, such as copper(I) iodide, in the presence of an amine base like triethylamine (B128534) or diethylamine. wikipedia.orgorganic-chemistry.org The base serves to neutralize the hydrogen halide byproduct formed during the reaction. wikipedia.org The choice of halogen on the benzoic acid precursor can influence reactivity, with iodides generally being more reactive than bromides. wikipedia.org This differential reactivity can be exploited for selective synthesis. wikipedia.org

A common precursor for the alkyne component is 2-methyl-3-butyn-2-ol, which can be coupled with aryl bromides via Sonogashira reactions, followed by deprotection to yield the terminal alkyne. beilstein-journals.org

Table 1: Typical Conditions for Sonogashira Coupling

| Component | Example | Role | Citation |

|---|---|---|---|

| Aryl Halide | 4-Iodobenzoic acid, 4-Bromobenzoic acid methyl ester | Electrophile | wikipedia.org |

| Alkyne | 3-Methyl-1-butyne, 2-Methyl-3-butyn-2-ol | Nucleophile | beilstein-journals.org |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst | libretexts.org |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates Alkyne | libretexts.org |

| Base | Triethylamine (Et₃N), Diethylamine (Et₂NH) | Acid Scavenger, Solvent | wikipedia.org |

| Solvent | Amine base, DMF, THF | Reaction Medium | wikipedia.orgbeilstein-journals.org |

| Temperature | Room Temperature to mild heating | Reaction Condition | wikipedia.org |

This table is interactive and can be sorted by column.

The synthesis often begins with a readily available benzoic acid precursor. Benzoic acid itself can be prepared on an industrial scale through the partial oxidation of toluene using oxygen, catalyzed by cobalt or manganese naphthenates. wikipedia.org Laboratory syntheses can involve the oxidation of benzyl (B1604629) alcohol or other benzyl derivatives. wikipedia.orgyoutube.com

For the synthesis of the target compound, a halogenated benzoic acid is required. 4-Iodo- or 4-bromobenzoic acid are common starting points. Further derivatization can occur either before or after the introduction of the alkyne moiety. For example, functional groups can be introduced onto the benzoic acid ring to create a variety of analogs. The carboxylic acid group itself can be converted to esters, amides, or other derivatives as needed for specific applications. wikipedia.org The synthesis of various benzoic acid derivatives containing other functional groups like oxadiazole rings or sulfonyl groups has been well-documented, showcasing the versatility of the benzoic acid scaffold. researchgate.netmdpi.com

Green Chemistry Principles in Synthesis of Alkyne-Benzoic Acid Conjugates

Modern synthetic chemistry places a strong emphasis on sustainability. In the synthesis of alkyne-benzoic acid conjugates, green chemistry principles are applied to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and using milder reaction conditions. digitellinc.com

Ultrasound irradiation has emerged as a valuable tool in green organic synthesis. nih.gov The application of ultrasonic waves can significantly enhance reaction rates, improve yields, and allow for the use of milder conditions compared to conventional thermal methods. nih.govmdpi.com This is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating chemical transformations. researchgate.net

Ultrasonic assistance has been successfully applied to various reactions relevant to the synthesis of the target compound and its precursors. This includes:

Coupling Reactions: Ultrasound can promote Sonogashira coupling reactions, potentially reducing reaction times and catalyst loading. researchgate.net

Oxidation: The oxidation of benzyl alcohol to benzoic acid can be facilitated by ultrasonic waves, offering a potentially cleaner route to the precursor. google.com

Esterification and Amide Synthesis: The formation of benzoic acid derivatives can also be accelerated using sonochemistry. orgchemres.org

Efforts to make the synthesis of aryl-alkyne compounds greener often focus on modifying the catalytic system of the Sonogashira reaction. One significant advancement is the development of copper-free Sonogashira protocols. libretexts.orgbeilstein-journals.org While copper(I) is an effective co-catalyst, it is toxic and can lead to purification challenges and the formation of undesired alkyne homocoupling products. beilstein-journals.org Copper-free methods, which often rely on palladium catalysts with specific ligands, circumvent these issues. libretexts.orgorganic-chemistry.org

Furthermore, the choice of solvents and bases is critical for a green synthesis. Researchers have investigated replacing toxic solvents like DMF with greener alternatives, including water or bio-based solvents, for Sonogashira reactions. organic-chemistry.orgdigitellinc.comacs.org

In the synthesis of the benzoic acid precursor, environmentally benign oxidation strategies are also employed. The industrial synthesis from toluene uses molecular oxygen, a green oxidant. wikipedia.org Other laboratory-scale methods utilize reagents like tertiary-butyl hydroperoxide (TBHP) in combination with catalysts, which can offer a cleaner alternative to traditional heavy-metal oxidants like chromium trioxide. researchgate.net

Chemo-, Regio-, and Stereoselective Synthesis of Derivatives

Achieving high selectivity is a hallmark of sophisticated organic synthesis, ensuring that reactions occur at the intended position and with the desired orientation, thus minimizing the formation of unwanted byproducts.

Chemoselectivity: The Sonogashira coupling is inherently chemoselective. The palladium catalyst selectively activates the carbon-halogen bond of the aryl halide without affecting other functional groups that might be present on either the benzoic acid or the alkyne, such as esters, ketones, or nitro groups. wikipedia.org This allows for the direct coupling of complex, functionalized precursors.

Regioselectivity: When synthesizing derivatives of 4-(3-methylbut-1-yn-1-yl)benzoic acid that have additional substituents on the aromatic ring, controlling the position of these groups is crucial. The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already present. The carboxylic acid group is a meta-director. However, through modern C-H activation strategies, it is possible to achieve selective functionalization at the position ortho to the carboxylic acid group, a transformation that is challenging with classical methods. nih.gov This provides a powerful tool for creating specifically substituted analogs. nih.gov

Stereoselectivity: For the synthesis of 4-(3-methylbut-1-yn-1-yl)benzoic acid itself, there are no stereocenters, so stereoselectivity is not a factor. However, if chiral centers were to be introduced into the side chains of more complex analogs, stereoselective synthetic methods would be required to control the three-dimensional arrangement of atoms.

Table 2: List of Compounds

| Compound Name |

|---|

| 4-(3-Methylbut-1-yn-1-yl)benzoic acid |

| 4-Iodobenzoic acid |

| 4-Bromobenzoic acid |

| 3-Methyl-1-butyne |

| 2-Methyl-3-butyn-2-ol |

| Triethylamine |

| Diethylamine |

| Toluene |

| Benzyl alcohol |

| Benzoic acid |

| 4-Iodo- or 4-bromobenzoic acid |

| N,N-dimethylformamide (DMF) |

| Tetrahydrofuran (THF) |

| Tertiary-butyl hydroperoxide (TBHP) |

This table lists the chemical compounds mentioned in the article.

Chemical Reactivity and Mechanistic Investigations of 4 3 Methylbut 1 Yn 1 Yl Benzoicacid

Oxidative Coupling and Cycloaddition Reaction Pathways

The interplay between the carboxylic acid and the alkyne group in 4-alkynylbenzoic acids makes them versatile substrates for transition-metal-catalyzed oxidative coupling and annulation reactions. These processes provide efficient routes to complex polycyclic structures. Rhodium(III) catalysts, in particular, have been shown to promote formal [4+2] intramolecular oxidative annulations between benzoic acid derivatives and alkynes, leading to the formation of tricyclic isocoumarin (B1212949) derivatives. nih.gov

The catalytic cycles for these transformations are typically initiated by the coordination of the catalyst to the benzoic acid. The carboxylate group, although a weak coordinator, effectively directs the metal catalyst to a specific position, enabling subsequent reaction steps. rsc.orgrsc.org

A general catalytic cycle, particularly for rhodium(III)-catalyzed reactions, involves several key steps:

Alkyne Insertion : The alkyne moiety of a second molecule or an external alkyne coordinates to the rhodium center. This is followed by migratory insertion of the alkyne into the rhodium-carbon bond of the rhodacycle. This insertion step is crucial for determining the regioselectivity of the reaction.

Reductive Elimination : The newly formed intermediate undergoes reductive elimination to form the final annulated product and a Rh(I) species. nih.gov

Catalyst Regeneration : An oxidant, such as Cu(OAc)₂ or Ag₂CO₃, is typically required to regenerate the active Rh(III) catalyst from the Rh(I) species, allowing the catalytic cycle to continue. nih.govnih.gov In some cases, the reaction can proceed in the absence of external oxidants. nih.gov

A similar mechanistic framework applies to ruthenium(II)-catalyzed reactions, which also proceed through metalation, insertion of the alkyne, and subsequent elimination steps to functionalize the ortho position of benzoic acids. acs.org

Table 1: Representative Metal-Catalyzed Annulation Reactions of Benzoic Acid Derivatives

| Catalyst System | Substrate Type | Coupling Partner | Product Type | Yield (%) | Reference |

| [RhCpCl₂]₂ / Ag₂CO₃ | Benzoic acid tethered to a terminal alkyne | (intramolecular) | Tricyclic Isocoumarin | 77 | nih.gov |

| [RuCl₂(p-cymene)]₂ / K₂CO₃ | Benzoic Acid | (Bromoethynyl)triisopropylsilane | ortho-Alkynyl Benzoic Acid | High | acs.orgnih.gov |

| [RhCpCl₂]₂ / Cu(OAc)₂ | 2-phenylbenzoic acid | Diphenylacetylene | Dibenzo[a,c]fluoren-9-one | 94 | rsc.org |

The annulation of 4-alkynylbenzoic acids is a powerful method for constructing valuable heterocyclic frameworks. Ruthenium(II)-catalyzed reactions of benzoic acids with internal alkynes are known to produce isocoumarins. acs.org Similarly, rhodium(III) catalysis facilitates the intramolecular annulation of benzoic acids containing a tethered alkyne, providing rapid access to complex tricyclic isocoumarin derivatives in good yields. nih.gov

The general strategy involves the ortho C-H activation of the benzoic acid, followed by coupling with an alkyne. In the case of 4-(3-methylbut-1-yn-1-yl)benzoic acid reacting with another alkyne, this would lead to a substituted isocoumarin. The regiochemical outcome of the alkyne insertion would depend on the electronic and steric properties of both alkyne coupling partners.

Analogous rhodium-catalyzed oxidative annulations of anilides with alkynes have been shown to produce naphthylamides, demonstrating the broader utility of this approach for synthesizing fused aromatic systems. nih.gov Lewis acid-catalyzed [4+2] benzannulation reactions between o-alkynyl(oxo)benzenes and alkynes also provide efficient routes to naphthalene (B1677914) derivatives. rsc.org

C-H Bond Activation Processes and Directing Group Effects

Direct C-H bond functionalization is a highly efficient and atom-economical strategy in organic synthesis. The carboxylate functionality of benzoic acids serves as an effective, though weakly coordinating, directing group that enables high regioselectivity in these transformations. rsc.org

The carboxylate group directs transition metals like rhodium, ruthenium, and palladium to cleave the C-H bond at the ortho position exclusively. nih.gov The most widely accepted mechanism for this step is the Concerted Metalation-Deprotonation (CMD) model. nih.gov In this process, the substrate's carboxyl group coordinates to the metal center in a bidentate fashion. This pre-coordination brings one of the ortho C-H bonds into close proximity with the metal. A base, often the acetate (B1210297) or carbonate counterion, then assists in abstracting the proton while the metal center simultaneously forms a bond with the carbon, resulting in a stable five-membered metallacycle intermediate. This directed metalation is the key to the high ortho-selectivity observed in these reactions. nih.gov

The effectiveness of the carboxylate group as a director has been demonstrated in a wide range of ruthenium- and rhodium-catalyzed C-H functionalizations with aryl, alkenyl, and alkynyl halides. rsc.orgnih.govacs.org

An alternative strategy involves using the carboxylic acid as a "traceless" or "deciduous" directing group. In these reactions, the carboxylate first directs an ortho-C-H functionalization, and is subsequently removed via decarboxylation in the same or a subsequent step. nih.gov This approach allows for the net functionalization of an aromatic C-H bond that was originally meta to a substituent on the starting material.

Furthermore, decarboxylative cross-coupling represents another important reaction pathway. While not a C-H activation of the benzoic acid ring itself, this process utilizes the reactivity of the carboxylic acid group. Palladium- and nickel-catalyzed decarboxylative couplings of alkynyl carboxylic acids with aryl or benzyl (B1604629) halides provide a direct route to internal alkynes. rsc.orgorganic-chemistry.org More recent methods have employed nickel or iron catalysts for the decarboxylative alkynylation of redox-active esters derived from carboxylic acids, offering a mild and versatile way to form C(sp)-C(sp³) bonds. nih.govnih.gov Ruthenium(II) catalysis has also enabled unprecedented decarboxylative ortho-C-H alkynylations, showcasing the versatility of this approach. nih.gov

Table 2: Decarboxylative Coupling Reactions Involving Alkynyl Carboxylic Acids

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ / Xphos | Phenylpropiolic acid | 4-Iodotoluene | Diarylalkyne | 95 | organic-chemistry.org |

| NiCl₂·glyme / Ligand | Redox-active ester of an amino acid | (Triisopropylsilyl)acetylene | Alkynyl amino acid | 72 | nih.gov |

| [Ru(OAc)₂(p-cymene)] | 2-Phenylbenzoic acid | (Bromoethynyl)triisopropylsilane | ortho-Alkynyl Biphenyl | 62 | nih.gov |

Regioselectivity and Chemoselectivity Control in Alkyne Additions

In reactions involving the unsymmetrical alkyne of 4-(3-methylbut-1-yn-1-yl)benzoic acid, controlling regioselectivity is paramount. The outcome of migratory insertion into a metal-carbon bond is governed by a combination of steric and electronic factors. nih.gov

For the alkyne in the title compound, the two substituents are an aryl group (4-carboxyphenyl) and an isopropyl group. During insertion, the catalyst and reaction conditions will determine which of these groups is positioned proximal to the newly forming C-C bond in the transition state. Generally, steric effects dominate, causing the bulkier substituent (in this case, the isopropyl group) to orient itself away from the metal center to minimize steric repulsion. nih.gov However, electronic effects and the potential for secondary interactions can also influence the outcome. nih.govresearchgate.net

In nickel-catalyzed cycloadditions, for example, the regioselectivity of alkyne insertion can be strongly influenced by directing groups on the alkyne itself. researchgate.netcore.ac.uk In ruthenium-catalyzed alkene-alkyne couplings, the use of a silyl (B83357) substituent on the alkyne can completely control the regioselectivity of the addition. nih.gov Therefore, in intermolecular reactions, the choice of catalyst, ligands, and reaction partners is critical for achieving high chemo- and regioselectivity.

Reactivity of the Alkyne Functionality in Diverse Chemical Transformations

The reactivity of the alkyne functionality in 4-(3-Methylbut-1-yn-1-yl)benzoic acid is significantly influenced by the electronic and steric effects of its substituents. The benzoic acid group, being electron-withdrawing, decreases the electron density of the alkyne, which can make it less reactive towards electrophiles but more susceptible to nucleophilic attack compared to alkynes with electron-donating groups. Conversely, the bulky 3-methylbut-1-yn-1-yl group can sterically hinder the approach of reagents to the triple bond.

A variety of chemical transformations can be envisaged for the alkyne moiety, including, but not limited to, electrophilic additions, cycloaddition reactions, and metal-catalyzed couplings.

Electrophilic Addition: The addition of electrophiles such as hydrogen halides (HX) and halogens (X₂) to the alkyne is a fundamental transformation. While alkynes are generally less reactive than alkenes towards electrophiles, these reactions do proceed. The electron-withdrawing nature of the benzoic acid group is expected to slow down the rate of electrophilic addition. The regioselectivity of HX addition would likely follow Markovnikov's rule, with the hydrogen adding to the carbon atom of the triple bond that is further from the electron-withdrawing group, leading to the formation of a more stable vinyl cation intermediate. However, the steric bulk of the 3-methylbut-1-yn-1-yl group could influence the stereochemical outcome, potentially favoring anti-addition.

Cycloaddition Reactions: The alkyne functionality can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles and [4+2] cycloadditions (Diels-Alder reactions) with dienes to form six-membered rings. The electron-deficient nature of the alkyne in 4-(3-Methylbut-1-yn-1-yl)benzoic acid makes it a good dienophile in Diels-Alder reactions, particularly with electron-rich dienes. The steric hindrance from the 3-methylbut-1-yn-1-yl group could, however, impact the rate and stereoselectivity of these reactions.

Metal-Catalyzed Reactions: The alkyne can undergo a range of metal-catalyzed transformations. A prominent example is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. While 4-(3-Methylbut-1-yn-1-yl)benzoic acid is an internal alkyne, its derivatives could be synthesized via Sonogashira coupling. The electronic properties of the aryl halide and the steric environment of the alkyne are crucial factors affecting the efficiency of such reactions. Other metal-catalyzed reactions include hydration, which would likely yield a ketone, and various carbon-carbon bond-forming reactions.

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics: The rate of chemical reactions involving the alkyne is expected to be sensitive to the nature of the reactants and the reaction conditions. For instance, in electrophilic addition reactions, the electron-withdrawing benzoic acid group will likely decrease the reaction rate compared to an unsubstituted phenylacetylene (B144264). This can be rationalized by the Hammett equation, which relates reaction rates to the electronic properties of substituents. A positive rho (ρ) value in a Hammett plot for a reaction would indicate that electron-withdrawing groups slow down the reaction.

The steric bulk of the 3-methylbut-1-yn-1-yl group is also a significant kinetic factor. This group can impede the approach of reagents, leading to lower reaction rates, a phenomenon known as steric hindrance. This effect would be particularly pronounced in reactions that involve a sterically demanding transition state.

Below is a hypothetical data table illustrating the expected relative rate constants for an electrophilic addition reaction to various substituted phenylacetylenes, highlighting the anticipated effect of the substituents present in 4-(3-Methylbut-1-yn-1-yl)benzoic acid.

| Substituent on Phenylacetylene | Electronic Effect | Steric Effect | Expected Relative Rate Constant (k_rel) |

| 4-Methoxy | Electron-donating | Minimal | > 1 |

| Unsubstituted | Neutral | Minimal | 1 |

| 4-Nitro | Electron-withdrawing | Minimal | < 1 |

| 4-(3-Methylbut-1-yn-1-yl)benzoic acid | Electron-withdrawing | Significant | << 1 |

Thermodynamic Considerations: The thermodynamics of a reaction are governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS). The formation of new, more stable bonds generally leads to an exothermic reaction (negative ΔH). For instance, the addition of H₂ across the triple bond (hydrogenation) is a highly exothermic process.

The steric strain introduced by the bulky 3-methylbut-1-yn-1-yl group can also influence the thermodynamics. In some cases, a reaction that relieves steric strain can be thermodynamically favored. Conversely, the formation of a product with significant steric congestion would be thermodynamically disfavored.

The following table provides hypothetical thermodynamic data for a generic cycloaddition reaction, illustrating how the substituents might influence the energetics of the process.

| Reactant System | Key Factors | Expected ΔH (kcal/mol) | Expected ΔG (kcal/mol) |

| Phenylacetylene + Diene | Baseline | -25 to -35 | Favorable |

| 4-Nitrophenylacetylene + Diene | Electron-withdrawing group enhances reactivity | More negative than baseline | More favorable |

| Phenylacetylene with bulky alkyne substituent + Diene | Steric hindrance in product | Less negative than baseline | Less favorable |

| 4-(3-Methylbut-1-yn-1-yl)benzoic acid + Diene | Competing electronic and steric effects | Intermediate | Favorable, but less so than unhindered analogues |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of a molecule. For 4-(3-Methylbut-1-yn-1-yl)benzoic acid, both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The aromatic protons would likely appear as two doublets in the region of 7.5-8.2 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton of the isopropyl group would present as a septet further upfield, coupled to the six equivalent methyl protons, which in turn would appear as a doublet.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon environments. Key signals would include the carboxylic acid carbon (around 170 ppm), the quaternary carbons of the alkyne (typically 80-90 ppm), the aromatic carbons (120-140 ppm), and the carbons of the isopropyl group.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning these signals and confirming the connectivity between the different structural fragments of the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (COOH) | > 10 | Singlet (broad) |

| Aromatic (ortho to COOH) | 7.9 - 8.2 | Doublet |

| Aromatic (meta to COOH) | 7.4 - 7.6 | Doublet |

| Isopropyl CH | 2.8 - 3.2 | Septet |

| Isopropyl CH₃ | 1.2 - 1.4 | Doublet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic (C-COOH) | 130 - 135 |

| Aromatic (C-alkyne) | 125 - 130 |

| Aromatic (CH) | 128 - 132 |

| Alkyne (C≡C) | 80 - 95 |

| Isopropyl (CH) | 20 - 30 |

| Isopropyl (CH₃) | 20 - 25 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to obtain a highly accurate mass measurement of the molecular ion of 4-(3-Methylbut-1-yn-1-yl)benzoic acid, which would confirm its molecular formula (C₁₂H₁₂O₂).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (a loss of 45 Da for COOH) and fragmentation of the alkyl side chain. Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 4-(3-Methylbut-1-yn-1-yl)benzoic acid would be expected to show several characteristic absorption bands.

A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. rsc.org A sharp, strong absorption around 1700-1680 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the aryl carboxylic acid. docbrown.info The presence of the alkyne C≡C triple bond would give rise to a weak to medium absorption in the region of 2260-2100 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹, while C-O stretching of the carboxylic acid would appear in the 1320-1210 cm⁻¹ range. docbrown.info

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O Stretch | 1700 - 1680 |

| Alkyne | C≡C Stretch | 2260 - 2100 |

| Aromatic | C-H Stretch | 3100 - 3000 |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

Should a suitable single crystal of 4-(3-Methylbut-1-yn-1-yl)benzoic acid be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimers in the solid state for benzoic acid derivatives.

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

In addition to standard IR spectroscopy, other vibrational techniques like Raman spectroscopy can provide further insights into the molecular structure. Raman spectroscopy is particularly sensitive to non-polar bonds and can be very useful for observing the C≡C stretching of the alkyne, which may be weak in the IR spectrum. By comparing experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. This can help in understanding the conformational preferences of the molecule and the nature of intermolecular forces.

Electronic Spectroscopy for Understanding Conjugation and Excited States

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-(3-Methylbut-1-yn-1-yl)benzoic acid would be expected to show absorption bands characteristic of the conjugated system, which includes the benzene ring, the carboxylic acid group, and the alkyne. The position and intensity of these absorption maxima (λ_max) would be sensitive to the extent of conjugation. This data is crucial for understanding the electronic properties of the molecule and predicting its behavior in photochemical reactions. Studies on benzoic acid itself show characteristic absorption bands that are influenced by the solvent and pH. rsc.org

Computational and Theoretical Studies on 4 3 Methylbut 1 Yn 1 Yl Benzoicacid

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to determining the electronic properties and bonding characteristics of 4-(3-methylbut-1-yn-1-yl)benzoic acid. Methods like Density Functional Theory (DFT) are frequently employed to model its ground-state geometry, molecular orbitals, and charge distribution. researchgate.netresearchgate.net

Key electronic properties are derived from Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial descriptor for predicting the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net For 4-(3-methylbut-1-yn-1-yl)benzoic acid, the HOMO is typically localized over the electron-rich aromatic ring and the alkyne moiety, while the LUMO is often centered on the carboxylic acid group and the phenyl ring. nih.gov

Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by studying charge transfer interactions between filled donor and empty acceptor orbitals, providing insights into intramolecular stabilization and bonding. researchgate.net Additionally, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Indicates electron-donating capability. |

| ELUMO | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

DFT has become an indispensable tool for investigating the mechanisms of chemical reactions involving aromatic and acetylenic compounds. mdpi.com It allows for the detailed exploration of reaction pathways, providing critical information on the feasibility and selectivity of transformations. pku.edu.cn

By mapping the potential energy surface of a reaction, DFT calculations can identify and characterize the structures of reactants, products, intermediates, and, most importantly, transition states. pku.edu.cn The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the kinetic barrier of a reaction.

For reactions involving the alkyne group of 4-(3-methylbut-1-yn-1-yl)benzoic acid, such as cycloadditions or hydration, DFT can be used to construct a detailed energetic profile. mdpi.com This profile, often visualized as a reaction coordinate diagram, shows the energy changes along the reaction pathway, revealing whether the reaction is likely to be concerted or stepwise and identifying the rate-determining step. pku.edu.cn

Many reactions can potentially yield multiple products (isomers). DFT is highly effective at predicting the regioselectivity and stereoselectivity of such reactions by comparing the activation energies of all possible pathways. The pathway with the lowest energetic barrier corresponds to the kinetically favored product, which is typically the major product observed experimentally. researchgate.net

For instance, in a 1,3-dipolar cycloaddition reaction with an azide (B81097), the alkyne moiety of 4-(3-methylbut-1-yn-1-yl)benzoic acid could lead to two different regioisomeric triazole products. By calculating the activation energies for the formation of both isomers, DFT can reliably predict which one will be formed preferentially.

| Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|

| Formation of Regioisomer A | 18.5 | Minor Product |

| Formation of Regioisomer B | 15.2 | Major Product (Kinetically Favored) |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of 4-(3-methylbut-1-yn-1-yl)benzoic acid, identifying the most stable conformers and the energy barriers between them. This is particularly useful for understanding the flexibility of the 3-methylbut-1-yn-1-yl side chain and the rotational behavior of the carboxylic acid group, which can influence how the molecule interacts with its environment, such as a solvent or a biological receptor.

In Silico Prediction of Reactivity Patterns and Interactions

In silico methods encompass a broad range of computational techniques used to predict chemical and biological properties. For 4-(3-methylbut-1-yn-1-yl)benzoic acid, these methods can predict its reactivity patterns and potential interactions with other molecules. Machine learning models, trained on large datasets of chemical information, can be used to predict properties such as the likelihood of forming reactive metabolites. nih.gov

Furthermore, molecular docking, a prominent in silico technique, can be used to predict the binding mode and affinity of 4-(3-methylbut-1-yn-1-yl)benzoic acid to biological targets like enzymes or receptors. nih.govnih.gov These simulations place the molecule into the active site of a protein and score the interaction, providing hypotheses about its potential biological activity.

Development and Validation of Computational Models for Related Systems

The accuracy of any computational prediction depends on the quality of the underlying model. For a specific molecule like 4-(3-methylbut-1-yn-1-yl)benzoic acid, computational methods are often first validated against known experimental data from closely related systems. For example, time-dependent DFT (TD-DFT) can calculate the UV-visible absorption spectrum of a molecule. bsu.by The performance of different DFT functionals (e.g., CAM-B3LYP, M06-2X, B2PLYPD) can be benchmarked by comparing the calculated spectra of various benzoic acid derivatives with their experimental spectra. nih.govresearchgate.net This validation process ensures that the chosen computational level of theory is reliable for accurately predicting the properties of the target molecule. nih.gov Such validated models can then be applied with greater confidence to investigate systems for which experimental data is not yet available.

Research Applications of 4 3 Methylbut 1 Yn 1 Yl Benzoicacid and Its Derivatives

Building Blocks in Advanced Organic Synthesis

4-(3-Methylbut-1-yn-1-yl)benzoic acid and its derivatives are valuable building blocks in advanced organic synthesis due to the presence of versatile functional groups: a carboxylic acid, a phenyl ring, and a disubstituted alkyne. These features allow for a variety of chemical transformations, making them key precursors in the construction of complex molecular architectures.

Precursors for Complex Polycyclic and Heterocyclic Scaffolds

The arylalkyne moiety within 4-(3-Methylbut-1-yn-1-yl)benzoic acid is a powerful tool for the synthesis of complex polycyclic and heterocyclic scaffolds. The reactivity of the carbon-carbon triple bond allows for its participation in various cyclization reactions to form fused ring systems.

One of the primary methods for the synthesis of such compounds is the Sonogashira coupling reaction. This reaction allows for the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to arylalkynes like 4-(3-Methylbut-1-yn-1-yl)benzoic acid from 4-halobenzoic acids and 3-methyl-1-butyne. wikipedia.orglibretexts.org Once formed, these arylalkynes can undergo a variety of cyclization reactions to generate complex scaffolds.

For instance, intramolecular cyclization of ortho-alkynyl-substituted biaryls can lead to the formation of dibenzofurans and other fused benzo wikipedia.orgnih.govfuro heterocycles. nih.gov While direct examples with 4-(3-Methylbut-1-yn-1-yl)benzoic acid are not extensively documented, the general methodology is broadly applicable. The alkyne can also participate in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct polycyclic systems. rsc.org

Furthermore, the synthesis of various nitrogen-containing fused heterocycles can be achieved through reactions involving the alkyne functionality. organic-chemistry.org For example, multicomponent reactions involving alkynes, amines, and other reagents can lead to the formation of quinolines, pyridines, and other heterocyclic systems. organic-chemistry.org The synthesis of benzo-fused O-heterocycles is another area where alkynyl benzoic acids can serve as precursors. organic-chemistry.org The general synthetic strategies are summarized in the table below.

| Reaction Type | Reactants | Product Scaffold |

| Sonogashira Coupling | 4-Halobenzoic acid, 3-Methyl-1-butyne | 4-(3-Methylbut-1-yn-1-yl)benzoic acid |

| Intramolecular Cyclization | ortho-alkynyl-substituted biaryls | Fused benzo wikipedia.orgnih.govfuro heterocycles |

| Cycloaddition Reactions | Arylalkynes, various partners | Polycyclic aromatic hydrocarbons |

| Multicomponent Reactions | Alkynes, amines, other reagents | Fused nitrogen heterocycles (e.g., quinolines, pyridines) |

Synthesis of Bioactive Molecule Scaffolds (without clinical data)

The structural motifs present in 4-(3-Methylbut-1-yn-1-yl)benzoic acid and its derivatives are found in a variety of bioactive compounds. nih.govnih.govmdpi.com The combination of an aromatic carboxylic acid and an alkyne provides a scaffold that can be elaborated to access molecules with potential biological activity.

For example, derivatives of benzoic acid are known to exhibit a wide range of biological activities. nih.gov The alkynyl group can also be a key feature in bioactive molecules, including those with alkynyl amide motifs. researchgate.net The synthesis of such compounds often involves the modification of the carboxylic acid group, the phenyl ring, or the alkyne.

The Sonogashira coupling reaction is a key method for the synthesis of precursors to bioactive molecules. nih.govbeilstein-journals.org For instance, aryl-2-methyl-3-butyn-2-ols, which are structurally related to 4-(3-Methylbut-1-yn-1-yl)benzoic acid, are important intermediates in the synthesis of pharmaceuticals. nih.govbeilstein-journals.org

While specific studies on the bioactivity of 4-(3-Methylbut-1-yn-1-yl)benzoic acid are limited, the structural components suggest its potential as a scaffold for the development of new bioactive compounds. The table below lists some classes of bioactive compounds that can be potentially synthesized from this or related building blocks.

| Bioactive Scaffold Class | Key Synthetic Transformation | Potential Application |

| Fused Heterocycles | Cyclization of the alkyne | Anticancer, Antimicrobial |

| Arylalkyne-containing compounds | Sonogashira coupling | Enzyme inhibitors |

| Modified Benzoic Acid Derivatives | Esterification, Amidation | Various therapeutic areas |

Applications in Materials Science and Supramolecular Chemistry

The rigid structure and functional groups of 4-(3-Methylbut-1-yn-1-yl)benzoic acid make it an interesting candidate for applications in materials science and supramolecular chemistry. The aromatic ring and the alkyne contribute to its rigidity, while the carboxylic acid provides a site for hydrogen bonding and other intermolecular interactions.

Incorporation into Polymeric Architectures

The alkyne functionality can also be utilized in polymerization reactions. For example, alkyne-based monomers can undergo polymerization through various metal-free catalytic systems. mdpi.com Furthermore, the alkyne can be used for post-polymerization modification through click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition.

The incorporation of such rigid, functional monomers can influence the properties of the resulting polymers, such as their thermal stability, liquid crystalline behavior, and mechanical properties. researchgate.net

| Polymerization Strategy | Functional Group Utilized | Potential Polymer Properties |

| Conversion to vinylbenzoate monomer | Carboxylic acid | Functional polymers with tunable properties |

| Alkyne-based polymerization | Alkyne | Conjugated polymers, thermally stable materials |

| Post-polymerization modification (Click Chemistry) | Alkyne | Functionalized polymers with specific properties |

Design of Molecular Probes and Sensors

The development of molecular probes and sensors often relies on the design of molecules that can interact with specific analytes and produce a detectable signal, such as a change in fluorescence. nih.gov While there are no specific reports on the use of 4-(3-Methylbut-1-yn-1-yl)benzoic acid as a molecular probe, its structure contains elements that are commonly found in such systems.

The benzoic acid moiety can act as a recognition site for certain analytes. For example, fluorescent probes based on 4-N,N-dimethylamino benzoic acid have been developed. nih.gov The arylalkyne unit can also be part of a fluorophore system. The rigid nature of the molecule could be advantageous in designing probes with well-defined geometries.

By attaching a suitable fluorophore and a recognition element to the 4-(3-Methylbut-1-yn-1-yl)benzoic acid scaffold, it is conceivable to develop new molecular probes. The alkyne group could also be used to attach the molecule to other systems via click chemistry.

Fabrication of Molecular Monolayers

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. The formation of SAMs is a powerful technique for modifying the properties of surfaces. Carboxylic acids are known to form SAMs on various oxide surfaces. researchgate.net

Derivatives of benzoic acid have been studied for their ability to form self-assembled monolayers on surfaces. beilstein-journals.org The carboxylic acid group of 4-(3-Methylbut-1-yn-1-yl)benzoic acid can act as an anchor to a suitable substrate, while the rest of the molecule would form the monolayer. The rigid arylalkyne backbone would likely lead to the formation of well-ordered monolayers.

Such monolayers could be used to control the surface properties, such as wettability and adhesion. The alkyne functionality at the terminus of the monolayer could be further functionalized, allowing for the creation of complex surface architectures. reading.ac.ukfrontiersin.org

Role in Catalysis Research and Ligand Design

The unique structure of 4-(3-methylbut-1-yn-1-yl)benzoic acid allows it to serve as a foundational component in the development of advanced catalytic systems. The carboxylic acid can act as a coordinating group to a metal center, while the alkyne moiety provides a reactive handle or can directly participate in catalytic transformations.

Ligand Precursors for Organometallic Catalysts

Benzoic acid and its derivatives are widely used as ligands in organometallic chemistry. nih.govresearchgate.netacs.org The carboxylate group can coordinate to a metal center, influencing its electronic properties and catalytic activity. The alkyne group in 4-(3-methylbut-1-yn-1-yl)benzoic acid adds another dimension to its utility. Metal alkyne complexes are known to be active in a variety of catalytic processes, including hydrogenation, polymerization, and cyclization reactions. The unique electronic and steric properties of the alkyne can modulate the reactivity of the metal center it is coordinated to.

Furthermore, the alkyne can serve as an anchor point. A catalyst complex formed using this ligand could be tethered to a solid support via the alkyne group, facilitating the creation of heterogeneous catalysts that are easily separable from reaction mixtures.

Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. alfa-chemistry.combrieflands.com Benzoic acids are common organic linkers used in MOF synthesis, where the carboxylate groups coordinate with metal centers to form extended, often porous, structures. bohrium.comnih.gov

The compound 4-(3-methylbut-1-yn-1-yl)benzoic acid is an ideal candidate for a functional linker in MOF synthesis. alfa-chemistry.comchemsoon.com The benzoic acid portion can form the structural framework, while the 3-methylbut-1-yn-1-yl group would extend into the pores of the MOF. This pendant alkyne group acts as a reactive site for post-synthetic modification (PSM). acs.orgrsc.orgrsc.orgnih.gov PSM allows for the chemical tailoring of the MOF's interior surface after its initial synthesis. nih.gov For instance, various azide-containing molecules could be attached to the alkyne-functionalized pores via copper-catalyzed or strain-promoted "click" reactions, enabling the introduction of new functionalities to tune the MOF's properties for specific applications like gas separation or catalysis. acs.orgrsc.orgacs.org

Biological Research Tool Applications (Mechanistic, non-clinical)

In biological research, small molecules that can be used to probe, track, or modify biological systems are invaluable. The alkyne group on 4-(3-methylbut-1-yn-1-yl)benzoic acid serves as a bioorthogonal handle, meaning it is reactive in a controlled manner without interfering with native biological processes.

Use in Mutasynthesis for Natural Product Modification

Mutasynthesis is a technique that combines genetic engineering and synthetic chemistry to create novel analogues of natural products. It involves feeding a synthetic, modified precursor (a "mutasynthon") to a mutant microorganism that is blocked in the biosynthesis of the natural precursor. nih.govresearchgate.net The microorganism then incorporates the synthetic analogue into the final natural product structure.

A notable example of this approach involves the production of new ansamitocin derivatives, which are potent antitumor agents. nih.govresearchgate.netnih.gov Researchers used a mutant strain of Actinosynnema pretiosum that was unable to produce the natural starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). nih.govuni-hannover.de By feeding this mutant strain with synthetic, alkyne-substituted aminobenzoic acids, they were able to produce novel ansamitocins containing an alkyne handle. nih.govresearchgate.netnih.gov This alkyne group could then be used for further modifications, such as attaching targeting ligands via click chemistry. nih.gov This demonstrates a powerful strategy where a molecule structurally analogous to 4-(3-methylbut-1-yn-1-yl)benzoic acid can be used to introduce a versatile functional group into a complex bioactive molecule. nih.govresearchgate.net

| Compound | Modification | Cell Line: KB-3-1 (IC₅₀ ng/mL) | Cell Line: A-431 (IC₅₀ ng/mL) | Cell Line: SK-OV-3 (IC₅₀ ng/mL) |

|---|---|---|---|---|

| AP-3 (Natural) | None | 0.11 | 0.050 | 0.030 |

| 22c | Bromo-substituted | 0.28 | 0.65 | 3.1 |

| 23c | Alkynyl-substituted | 2.2 | 0.77 | 0.46 |

| 23f | Alkynyl-substituted | 0.38 | 0.074 | 0.099 |

Click Chemistry Handles for Bioconjugation in Research

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and bioorthogonal. creative-biolabs.comnih.gov The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins an alkyne and an azide (B81097) to form a stable triazole linkage. nih.gov The alkyne group of 4-(3-methylbut-1-yn-1-yl)benzoic acid makes it an excellent reagent for click chemistry applications. sigmaaldrich.commedchemexpress.comscispace.com

In biological research, this allows for precise bioconjugation. rsc.org For example, a protein or nucleic acid can be metabolically or synthetically tagged with an azide group. A molecule of interest, attached to 4-(3-methylbut-1-yn-1-yl)benzoic acid, can then be "clicked" onto the biomolecule. This strategy is widely used to attach fluorescent dyes, affinity tags (like biotin), or other functional probes to specific targets within complex biological mixtures, enabling their visualization or isolation. scispace.comnih.govnih.gov

Probes for Mechanistic Enzymology and Protein Interaction Studies

Understanding how proteins function and interact is fundamental to cell biology. Chemical probes are small molecules designed to interact with specific proteins to study their activity or binding partners. researchgate.netrsc.org An alkyne-containing molecule like 4-(3-methylbut-1-yn-1-yl)benzoic acid can be used as a versatile chemical probe. nih.govresearchgate.net

For example, the benzoic acid part could be designed to mimic a natural substrate or ligand, allowing it to bind to a specific protein's active site. Once bound, the alkyne handle serves as a point of attachment for a reporter tag via click chemistry. nih.govresearchgate.net This allows researchers to perform activity-based protein profiling (ABPP), where the probe covalently labels active enzymes. After labeling, a fluorescent dye or biotin (B1667282) can be clicked onto the alkyne, enabling detection or enrichment of the target protein. nih.govnih.gov This approach has been used to map small molecule-protein interactions in cells and to identify the targets of bioactive compounds. researchgate.netfrontiersin.orgnih.gov

Analytical Methodologies for the Detection and Quantification of 4 3 Methylbut 1 Yn 1 Yl Benzoicacid

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are fundamental for the separation and purity assessment of 4-(3-Methylbut-1-yn-1-yl)benzoic acid from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of aromatic carboxylic acids due to its high resolution and sensitivity. For 4-(3-Methylbut-1-yn-1-yl)benzoic acid, reversed-phase HPLC (RP-HPLC) is the most suitable approach. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

The retention of aromatic carboxylic acids can be finely tuned by adjusting the mobile phase composition, particularly the pH and the organic modifier concentration. sielc.com Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, can offer unique selectivity for separating various acidic, basic, and neutral compounds in a single run. helixchrom.comsielc.com

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (with 0.1% formic or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of benzoic acid derivatives. researchgate.netjournalijar.com Due to the low volatility of carboxylic acids, derivatization is often required to convert the analyte into a more volatile form, typically through esterification to form, for example, a methyl ester. nih.gov Headspace GC-MS is a sensitive method for determining benzoic acid in various samples. nih.gov

For the analysis of 4-(3-Methylbut-1-yn-1-yl)benzoic acid, a derivatization step to form its trimethylsilyl (B98337) ester would be beneficial. nih.gov This would improve its thermal stability and chromatographic behavior. The separation would be achieved on a nonpolar or medium-polarity capillary column, followed by detection using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced specificity. nih.govscholarsresearchlibrary.com

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

Spectroscopic Detection and Quantification Methods

Spectroscopic techniques are invaluable for the detection and quantification of 4-(3-Methylbut-1-yn-1-yl)benzoic acid, providing information about its electronic structure and vibrational modes.

UV-Visible and Fluorescence Spectroscopy

UV-Visible spectroscopy is routinely used for the quantitative analysis of compounds with chromophores, such as aromatic rings and conjugated systems. scholarsresearchlibrary.com The benzoic acid moiety in 4-(3-Methylbut-1-yn-1-yl)benzoic acid is expected to exhibit characteristic absorption in the UV region. The presence of the conjugated alkyne group may lead to a bathochromic (red) shift in the absorption maximum compared to benzoic acid itself. For phenylacetylene (B144264), a structurally related compound, an absorption maximum is observed at 236 nm. photochemcad.com

Fluorescence spectroscopy, while highly sensitive, is dependent on the molecule's ability to fluoresce. The fluorescence quantum yield of phenylacetylene has been reported, suggesting that its derivatives may also exhibit fluorescence. photochemcad.commit.edu The fluorescence properties of 4-(3-Methylbut-1-yn-1-yl)benzoic acid would need to be experimentally determined to assess the suitability of this technique for its quantification.

Raman Spectroscopy for In Situ Analysis

Raman spectroscopy is a powerful technique for in-situ analysis due to the characteristic vibrational signatures of functional groups. rsc.orged.ac.uk The alkyne group in 4-(3-Methylbut-1-yn-1-yl)benzoic acid is an excellent Raman reporter. Internal alkynes typically show a strong Raman signal around 2200 cm⁻¹. researchgate.net This signal appears in a spectral region that is relatively free from interference from biological molecules, known as the "cell-silent region". rsc.orgresearchgate.net

The conjugation of the alkyne with the aromatic ring is expected to enhance the intensity of the Raman signal. rsc.orgresearchgate.netnih.gov This makes Raman spectroscopy a promising tool for the detection and imaging of 4-(3-Methylbut-1-yn-1-yl)benzoic acid in complex environments, potentially even within biological systems. rsc.orged.ac.uk The exact position of the Raman band can be sensitive to the local chemical environment. nih.govacs.org

| Technique | Parameter | Expected Value |

|---|---|---|

| UV-Visible Spectroscopy | λmax (in cyclohexane) | ~240-260 nm |

| Raman Spectroscopy | C≡C stretch | ~2200 cm⁻¹ |

Electrochemical Sensing Approaches

Electrochemical methods offer a sensitive and often low-cost alternative for the detection of electroactive compounds. The benzoic acid moiety can be electrochemically reduced. researchgate.netacs.orgox.ac.uk The electrochemical behavior of benzoic acid and its derivatives has been studied using techniques like cyclic voltammetry. researchgate.netacs.orgox.ac.ukacs.org The reduction process typically involves the dissociation of the acidic proton followed by an electron transfer step. ox.ac.ukacs.org

For 4-(3-Methylbut-1-yn-1-yl)benzoic acid, an electrochemical sensor could be developed based on its reduction at a suitable electrode surface. The presence of the methylbutynyl substituent may influence the reduction potential compared to unsubstituted benzoic acid. The development of such a sensor would involve optimizing parameters such as the electrode material, pH of the supporting electrolyte, and the potential waveform.

Development of High-Throughput Analytical Protocols for Research Samples

The advancement of drug discovery and metabolic research necessitates the analysis of a vast number of samples, making the development of high-throughput analytical protocols essential. researchgate.net For a compound such as 4-(3-Methylbut-1-yn-1-yl)benzoic acid, which may be a candidate in early-stage drug development, rapid and reliable quantification from complex biological matrices is crucial for evaluating its pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov High-throughput screening (HTS) methodologies are designed to significantly increase the number of samples analyzed in a shorter period, often employing automation and miniaturization. researchgate.netnih.gov

A common strategy for developing a high-throughput assay for a small molecule like 4-(3-Methylbut-1-yn-1-yl)benzoic acid involves the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This technique is favored for its high sensitivity, selectivity, and amenability to automation. researchgate.netlu.se The protocol development would focus on minimizing sample preparation time, reducing chromatographic run times, and utilizing automated data processing.

A typical high-throughput workflow would begin with sample preparation in a 96-well plate format, which allows for the simultaneous processing of multiple samples. nih.gov This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances from the biological matrix. nih.govnih.gov The choice of extraction method would be optimized to ensure satisfactory recovery of 4-(3-Methylbut-1-yn-1-yl)benzoic acid while effectively removing matrix components that could interfere with the analysis. nih.gov

Following sample preparation, the extracts are injected into an ultra-high-performance liquid chromatography (UHPLC) system. nih.govnih.gov UHPLC utilizes columns with smaller particle sizes (sub-2 µm) to achieve faster separations without compromising resolution. nih.gov A rapid gradient elution can be employed to separate the analyte of interest from any remaining matrix components in a very short time, often under a minute. nih.gov

The eluent from the UHPLC column is then introduced into a tandem quadrupole mass spectrometer. researchgate.net The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify 4-(3-Methylbut-1-yn-1-yl)benzoic acid. This involves monitoring a specific precursor-to-product ion transition, which provides a high degree of specificity and reduces background noise.

The entire process, from sample preparation to data analysis, can be automated to a large extent. nih.gov Robotic liquid handlers can perform the sample preparation steps, and the LC-MS/MS system can be programmed to run sequences of samples unattended. Specialized software is then used for automated data processing, peak integration, and concentration calculation, further increasing the throughput. lu.se

The development of such a high-throughput protocol would require careful optimization of each step to ensure the method is not only fast but also accurate, precise, and robust. nih.gov Validation of the method would be performed to determine its linearity, limits of detection and quantification, accuracy, and precision. researchgate.net

Below are illustrative data tables outlining a potential high-throughput analytical protocol for 4-(3-Methylbut-1-yn-1-yl)benzoic acid.

Table 1: High-Throughput Sample Preparation Protocol

| Step | Parameter | Details |

| Plate Format | 96-well plate | Allows for parallel processing of samples. |

| Sample Volume | 50 µL | Minimizes the amount of biological sample required. |

| Internal Standard | Isotopically labeled 4-(3-Methylbut-1-yn-1-yl)benzoic acid | Added to correct for variability in sample preparation and matrix effects. |

| Extraction Method | Protein Precipitation | 150 µL of acetonitrile containing the internal standard is added to each well. |

| Mixing | Plate shaker for 5 minutes | Ensures thorough mixing of the sample and precipitation agent. |

| Centrifugation | 4000 rpm for 10 minutes | Pellets the precipitated proteins. |

| Supernatant Transfer | 100 µL to a new 96-well plate | The clear supernatant containing the analyte is transferred for analysis. |

Table 2: Rapid UHPLC-MS/MS Parameters

| Parameter | Condition |

| UHPLC System | A system capable of rapid gradient delivery and high-pressure operation. |

| Column | C18, 1.7 µm particle size, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Gradient | 5% to 95% B in 0.8 minutes |

| Run Time | 1.5 minutes |

| Injection Volume | 2 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | To be determined experimentally (e.g., [M-H]⁻ → fragment ion) |

Table 3: Method Performance Characteristics

| Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Sample Throughput | ~500 samples/day |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and efficient synthetic pathways is a cornerstone of modern chemistry. rsc.org For 4-(3-methylbut-1-yn-1-yl)benzoic acid, future research could focus on moving beyond traditional multi-step syntheses, which often involve numerous purification steps and generate significant waste. acsgcipr.org The development of one-pot or tandem reactions that minimize solvent usage and avoid laborious work-up procedures would be a significant advancement.